3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
Description
3-(2-Ethylpiperidine-1-carbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine (CAS: 1251693-53-4) is a substituted 1,8-naphthyridine derivative characterized by a 7-methylnaphthyridine core. The compound features a 2-ethylpiperidine-1-carbonyl group at position 3 and a 4-methoxyphenylamine substituent at position 4. Its molecular formula is C₂₃H₂₅N₄O₂, with a molecular weight of 392.5 g/mol .
The 1,8-naphthyridine scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-4-18-7-5-6-14-28(18)24(29)21-15-25-23-20(13-8-16(2)26-23)22(21)27-17-9-11-19(30-3)12-10-17/h8-13,15,18H,4-7,14H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKYULXFRAJKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)OC)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The naphthyridine core can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the naphthyridine core.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the naphthyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Substituent Analysis:
- 2-Ethylpiperidine vs. Thiomorpholine : The thiomorpholine group introduces a sulfur atom, which may increase electron density and alter metabolic stability .
Biological Activity
The compound 3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic molecule that has garnered attention for its potential biological activities. It features a naphthyridine core structure, which is known for its versatility in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 440.5 g/mol. Its structure includes several functional groups such as a methoxy group and a piperidine moiety, which enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures to this naphthyridine derivative often exhibit significant biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Modulation of enzyme activity
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. These interactions can lead to modulation of enzyme activities or binding to receptors, resulting in various biological responses.
Case Studies and Experimental Data
- In Vitro Studies : Preliminary studies have shown that similar naphthyridine compounds can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For instance, compounds structurally related to 3-(2-ethylpiperidine) have demonstrated efficacy against breast and lung cancer cells.
- Binding Affinity : Research has focused on the binding affinity of this compound to various biological targets. Initial findings suggest that it may interact with dopamine transporters (DAT) and norepinephrine transporters (NET), indicating potential applications in treating neuropsychiatric disorders.
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown promising results against several bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics.
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amines | Structure | Lacks piperidine but retains naphthyridine core |
| 2-Ethylpiperidine derivatives | Structure | Variations in piperidine structure |
| 3-Chloroquinoline derivatives | Structure | Similar halogenated aromatic systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
